1,3-Dicaprin

Übersicht

Beschreibung

Its molecular formula is C23H44O5, and it has a molecular weight of 400.6 g/mol . Didecanoin is a liquid at room temperature and is primarily used in scientific research and industrial applications.

Wissenschaftliche Forschungsanwendungen

Didecanoin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellverbindung für die Untersuchung von Veresterungs- und Hydrolysereaktionen.

Biologie: Einsatz in Studien zum Lipidstoffwechsel und zur Enzymaktivität, insbesondere Lipasen.

Medizin: Erforscht wegen seines potenziellen Einsatzes in Arzneimittel-Abgabesystemen aufgrund seiner Biokompatibilität und Fähigkeit, stabile Emulsionen zu bilden.

Wirkmechanismus

Der Wirkmechanismus von Didecanoin beinhaltet seine Interaktion mit Enzymen wie Lipasen, die die Hydrolyse der Esterbindungen katalysieren, um Glycerin und Decansäure freizusetzen. Diese Produkte können dann an verschiedenen Stoffwechselwegen teilnehmen. Die molekularen Zielstrukturen umfassen die aktiven Zentren von Lipasen und anderen Esterasen .

Wirkmechanismus

Target of Action

1,3-Dicaprin, also known as 1,3-Didecanoylglycerol, is a saturated diacylglycerol The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It’s known that it has been used in the formation of lipid monolayers in the study of lipases . Lipases are enzymes that catalyze the hydrolysis of fats (lipids), and this compound may interact with these enzymes during this process.

Biochemical Pathways

This compound is involved in the enzymatic esterification of glycerol and capric acid, mediated by the commercial biocatalyst Lipozyme RM IM . This process results in the formation of this compound . The compound plays a role in the study of lipases, enzymes responsible for the breakdown of lipids .

Result of Action

It’s known that the compound has been used in the formation of lipid monolayers in the study of lipases , which suggests it may have a role in lipid metabolism.

Biochemische Analyse

Biochemical Properties

The biochemical properties of 1,3-Dicaprin are not fully understood due to limited research. As a type of diacylglycerol, it may interact with various enzymes, proteins, and other biomolecules. Diacylglycerols are known to activate protein kinase C (PKC), an enzyme involved in several signal transduction pathways .

Cellular Effects

Diacylglycerols, including this compound, are known to influence cell function by acting as secondary messengers in signal transduction pathways . They can impact gene expression and cellular metabolism, although the exact mechanisms and effects may vary depending on the specific type of cell and the context.

Molecular Mechanism

As a diacylglycerol, it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme activation or inhibition, and changes in gene expression .

Metabolic Pathways

As a type of diacylglycerol, it may be involved in lipid metabolism pathways .

Transport and Distribution

Lipids such as this compound are typically transported in the body bound to proteins, and they can accumulate in various tissues depending on their specific properties .

Subcellular Localization

Diacylglycerols are typically found in the cell membrane, where they can interact with membrane-bound proteins and play roles in signal transduction .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Didecanoin kann durch Veresterung von Glycerin mit Decansäure synthetisiert werden. Die Reaktion beinhaltet typischerweise das Erhitzen von Glycerin und Decansäure in Gegenwart eines Katalysators, wie z. B. Schwefelsäure oder p-Toluolsulfonsäure, um die Esterbindungsbildung zu fördern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um Wasser zu entfernen und die Reaktion bis zur Vollständigkeit zu treiben .

Industrielle Produktionsmethoden

In industrieller Umgebung kann Didecanoin unter Verwendung eines ähnlichen Veresterungsprozesses, jedoch in größerem Maßstab, hergestellt werden. Die Reaktion kann in einem kontinuierlichen Strömungsreaktor durchgeführt werden, um die Effizienz und Ausbeute zu erhöhen. Das Produkt wird dann durch Destillation oder Chromatographie gereinigt, um hochreines Didecanoin zu erhalten .

Analyse Chemischer Reaktionen

Reaktionstypen

Didecanoin durchläuft verschiedene chemische Reaktionen, darunter:

Hydrolyse: Didecanoin kann hydrolysiert werden, um Glycerin und Decansäure zu ergeben. Diese Reaktion wird typischerweise durch Lipasen oder saure Bedingungen katalysiert.

Oxidation: Didecanoin kann oxidiert werden, um Peroxide oder andere oxidierte Produkte zu bilden. Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Die Reduktion von Didecanoin kann zur Bildung von Glycerin und Decanol führen.

Häufige Reagenzien und Bedingungen

Hydrolyse: Lipasen, saure oder basische Bedingungen.

Oxidation: Wasserstoffperoxid, Kaliumpermanganat.

Reduktion: Lithiumaluminiumhydrid (LiAlH4), Natriumborhydrid (NaBH4).

Hauptprodukte, die gebildet werden

Hydrolyse: Glycerin und Decansäure.

Oxidation: Peroxide, oxidierte Fettsäuren.

Reduktion: Glycerin, Decanol.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1,2-Didecanoin: Ähnlich wie Didecanoin, aber mit den Esterbindungen an verschiedenen Positionen am Glycerin-Rückgrat.

1,3-Dicaprin: Ein weiteres Diacylglycerol mit Caprinsäure (Decansäure) an zwei Positionen.

Glyceryl Dicaprat: Ein Synonym für Didecanoin, das seine Zusammensetzung aus Glycerin und Caprinsäure hervorhebt.

Einzigartigkeit

Didecanoin ist aufgrund seines spezifischen Veresterungsmusters einzigartig, das seine physikalischen Eigenschaften und seine Reaktivität beeinflusst. Seine Fähigkeit, stabile Emulsionen zu bilden und seine Biokompatibilität machen es besonders wertvoll für medizinische und industrielle Anwendungen .

Eigenschaften

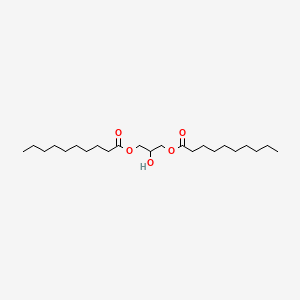

IUPAC Name |

(3-decanoyloxy-2-hydroxypropyl) decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H44O5/c1-3-5-7-9-11-13-15-17-22(25)27-19-21(24)20-28-23(26)18-16-14-12-10-8-6-4-2/h21,24H,3-20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYWNJQNVNYQSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938727 | |

| Record name | 2-Hydroxypropane-1,3-diyl didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | DG(10:0/0:0/10:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0092962 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17598-93-5, 53988-07-1 | |

| Record name | 1,3-Didecanoylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Didecanoic acid, diester with glycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053988071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxypropane-1,3-diyl didecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didecanoic acid, diester with glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.531 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(Z)-3-(3-chloro-4-cyclohexylphenyl)prop-2-enyl]-N-ethylcyclohexanamine](/img/structure/B1663840.png)